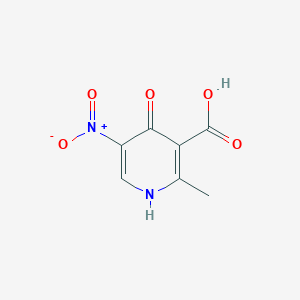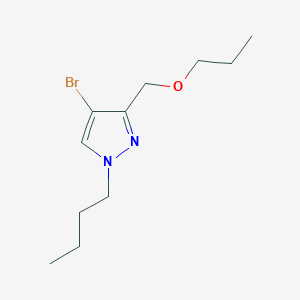
N1,N1-dimethyl-N3-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1-dimethyl-N3-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)propane-1,3-diamine (Compound A) is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2011 by a team of researchers at a pharmaceutical company. Since then, several studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Atmospheric Chemistry
Elm et al. (2016) explored the molecular interactions between methyl-substituted diamines, including compounds structurally related to the specified diamine, with sulfuric acid using computational methods. The study found that these diamines form strong hydrogen-bonded complexes with sulfuric acid, which could influence the formation of atmospheric particles. The complex formation with sulfuric acid by these diamines is comparable or more favorable than with dimethylamine, indicating potential significance in atmospheric chemistry (Elm, Jen, Kurtén, & Vehkamäki, 2016).
Polymer Science and Materials Engineering
In the field of polymer science, Liaw et al. (1997) and Liaw, Liaw, & Tsai (1997) reported on the synthesis and properties of polyimides derived from diamine-containing oxyethylene units, showcasing the utility of such diamines in creating high-performance polymers. The polyimides displayed excellent solubility, thermal stability, and mechanical properties, highlighting the importance of these diamines in developing advanced materials (Liaw, Liaw, & Tsai, 1997).
Synthetic Chemistry and Molecular Design
Padwa et al. (1996) investigated the reaction of 2,3-bis(phenylsulfonyl)-1,3-butadiene with various anions, demonstrating a tandem conjugate addition-anionic cyclization route for synthesizing bicyclo[3.3.0]octenes. This research illustrates the utility of diamine derivatives in complex molecular syntheses, offering pathways for creating novel organic compounds with potential applications in medicinal chemistry and material science (Padwa, Murphree, Ni, & Watterson, 1996).
Eigenschaften
IUPAC Name |
N-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-16-9-7-10-17(15-16)19-23-21(20(27-19)22-13-8-14-24(2)3)28(25,26)18-11-5-4-6-12-18/h4-7,9-12,15,22H,8,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHJEGMDRAUFPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)NCCCN(C)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-benzyl-3-(4-methoxyphenyl)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2719652.png)
![4-[(Z)-amino(hydroxyimino)methyl]benzoic acid](/img/structure/B2719653.png)
![(R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B2719654.png)
![N-[(2,6-Difluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B2719656.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea](/img/structure/B2719657.png)






![Ethyl 4-[[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2719672.png)

![(E)-3-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-(thiophen-2-ylmethylene)benzohydrazide](/img/structure/B2719674.png)